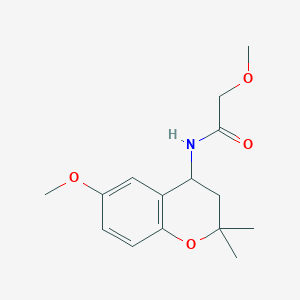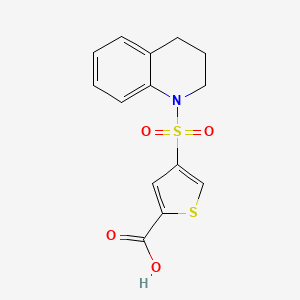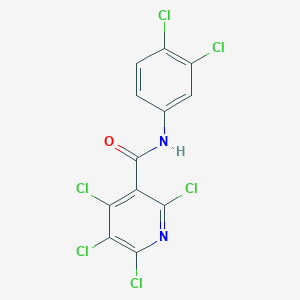
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as MDCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MDCA belongs to the class of coumarin derivatives that have been extensively studied for their biological activities.
作用机制
The mechanism of action of 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits the activation of NF-κB and MAPK pathways, and reduces the production of inflammatory cytokines. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits cell proliferation, induces apoptosis, and reduces migration and invasion. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces the production of inflammatory cytokines, inhibits the activation of inflammatory pathways, and reduces tissue damage. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage.
实验室实验的优点和局限性
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its solubility in water is limited, which may affect its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide research. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its pharmacokinetic and pharmacodynamic properties need to be studied in vivo to determine its bioavailability and efficacy. Third, its potential therapeutic applications need to be explored in different disease models, including cancer, inflammation, and neurodegenerative diseases. Finally, its safety and toxicity need to be evaluated in preclinical and clinical studies before it can be considered for clinical use.
合成方法
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide can be synthesized by a simple one-pot reaction between 6-methoxy-2,2-dimethylchroman-4-one and N-(2-bromoacetyl)-2-methoxyaniline in the presence of potassium carbonate. The reaction yields 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide as a white crystalline solid with a purity of over 95%.
科学研究应用
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has shown promising results in inhibiting the growth of tumor cells, inducing apoptosis, and reducing the migration and invasion of cancer cells. In inflammation research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of inflammatory pathways. In neurodegenerative disease research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function.
属性
IUPAC Name |
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2)8-12(16-14(17)9-18-3)11-7-10(19-4)5-6-13(11)20-15/h5-7,12H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQPXDZFBSJIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)

![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)


![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5316785.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5316819.png)